N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide
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Description
N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide, commonly referred to as MIA-602, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer research. MIA-602 is a synthetic derivative of the natural compound melatonin, which is known to have anti-cancer properties.
Scientific Research Applications
Molecular Interaction and Structural Analysis
- Hydrogen and Stacking Interactions : N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, a related compound, has been analyzed for its molecular interactions. This study revealed significant insights into hydrogen and stacking interactions, including N-H···O and C-H···O contacts, which are crucial for stabilizing the molecular structure. Such interactions are vital for understanding the molecular behavior of similar compounds like N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide (Gouda et al., 2022).
Catalytic Applications
- Nano Magnetite as a Catalyst : Research on the synthesis of similar compounds, such as 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol, using nano magnetite (Fe3O4) as a catalyst, highlights the potential of N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide in catalysis. This study demonstrates the efficiency and robustness of nano magnetite in catalyzing reactions involving similar compounds (Mokhtary & Torabi, 2017).
Potential Therapeutic Applications
- Anti-Angiogenic Activity : A study on N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a compound with a similar structure, revealed its potent inhibition of aminopeptidase N (APN), suggesting potential therapeutic applications in angiogenesis-related diseases. This hints at the possibility of N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide having similar therapeutic applications (Lee et al., 2005).
Drug Development and Synthesis
- Design and Synthesis of Derivatives : The design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives provide a model for developing similar compounds like N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide. These studies are crucial for understanding how structural variations can impact biological activity and drug development (Yang Jing, 2010).
Chemical Properties and Reactivity
- Density Functional Theory Analysis : Density functional theory (DFT) studies on similar acetamide derivatives provide insights into their stability, chemical reactivity, and molecular properties. This type of analysis is essential for understanding how N-((2-methyl-1H-indol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide might behave under various conditions and in reaction with other molecules (Oftadeh et al., 2013).
properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-15-11-19-12-16(9-10-21(19)24-15)14-23-22(25)13-18-7-4-6-17-5-2-3-8-20(17)18/h2-12,24H,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPELLEBIAOWNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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